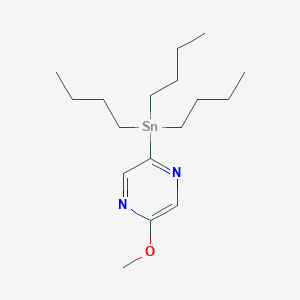
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide, also known as DMABN, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzothiazole derivative that has shown promise as a fluorescent probe for biological imaging and as an inhibitor of protein-protein interactions.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Benzothiazole derivatives, similar in structure to the compound , have been shown to be effective corrosion inhibitors for carbon steel in acidic environments. Hu et al. (2016) found that these inhibitors can adsorb onto surfaces by both physical and chemical means, offering extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors (Hu et al., 2016).
Photodynamic Therapy for Cancer : A study by Pişkin et al. (2020) discussed the synthesis and characterization of new benzothiazole derivatives with potential applications in photodynamic therapy for cancer treatment. These compounds showed promising properties as Type II photosensitizers, which are crucial for the treatment of cancer (Pişkin et al., 2020).
Anticancer Agents : Benzothiazole derivatives have been identified as potential anticancer agents. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their probable anticancer activity. These compounds demonstrated significant inhibitory effects on various cancer cell lines (Osmaniye et al., 2018).
Antitumor Activity : Corbo et al. (2016) studied a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity on human cancer cell lines. Most compounds showed a notable inhibitory effect on cell growth, with certain derivatives exhibiting proapoptotic effects (Corbo et al., 2016).
Antimicrobial Studies : Gold(I) complexes with benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Özdemir et al. (2004) found that these complexes, especially the p-methoxybenzyl derivative, exhibited significant antibacterial activity against various strains (Özdemir et al., 2004).
Synthesis and Characterization : Various studies focus on the synthesis and characterization of benzothiazole derivatives. These research efforts lay the groundwork for understanding the properties and potential applications of such compounds in different fields, including medicine and materials science.
Propiedades
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-5-8-14-16(9-11)24-18(20(14)2)19-17(21)13-7-6-12(22-3)10-15(13)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYKTINVKZTZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

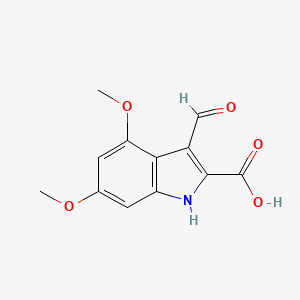
methyl}amino)acetate](/img/structure/B2824742.png)
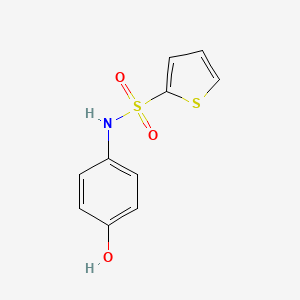
![(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2824746.png)

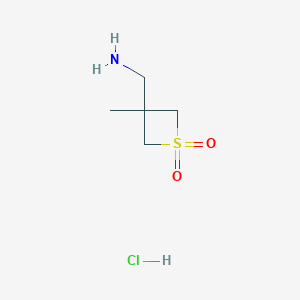
![3-(4-ethoxyphenyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2824752.png)
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylsulfamoyl fluoride](/img/structure/B2824753.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2824757.png)
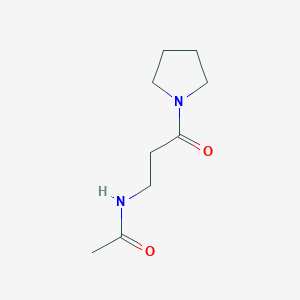
![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)
